molecular formula C10H15NO5 B8057595 2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate

2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate

Cat. No.: B8057595
M. Wt: 229.23 g/mol
InChI Key: XDJUBZFLFDODNF-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound originated from mid-20th century research into catecholamine analogs. Initial investigations by Stein and colleagues (1955) identified α-methyldopa as a decarboxylase substrate inhibitor, with subsequent clinical trials confirming antihypertensive effects by 1959. The hydrate form emerged during pharmaceutical optimization efforts to enhance stability and bioavailability, culminating in the sesquihydrate crystal structure (C₁₀H₁₃NO₄·1.5H₂O) characterized by X-ray diffraction studies.

Critical milestones include:

  • 1958 : Isolation of the racemic mixture through catalytic hydrogenation of 3,4-dihydroxyphenylacetone
  • 1962 : First industrial-scale synthesis via asymmetric synthesis using chiral auxiliaries
  • 1972 : WHO inclusion as an essential medicine for pregnancy-associated hypertension
Historical Milestone Year Significance
Initial synthesis 1955 Demonstrated tyrosine analog synthesis
Crystal structure resolution 1968 Confirmed sesquihydrate stoichiometry
WHO essential medicine designation 1972 Validated therapeutic importance

Chemical Classification and Nomenclature

The compound exhibits precise structural characteristics:

Systematic IUPAC Name
(2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hemihydrate

Molecular Formula
C₁₀H₁₃NO₄·1.5H₂O

Key Identifiers

  • CAS Registry: 41372-08-1 (sesquihydrate)
  • PubChem CID: 38853 (anhydrous form)
  • ChEBI ID: 50673

Structural Features

  • Stereospecific (R)-configuration at C2
  • Ortho-dihydroxybenzene (catechol) moiety
  • β-methyl substitution on alanine backbone

Synonym Comparison

Systematic Name Common Pharmaceutical Name
L-α-methyl-3,4-dihydroxyphenylalanine Methyldopa sesquihydrate
(2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate Aldomet (brand formulation)

X-ray crystallography confirms two independent molecules in the asymmetric unit, with water molecules forming hydrogen bonds between carboxyl groups (2.76–3.02 Å).

Significance in Medicinal Chemistry

The compound’s medicinal importance stems from three key attributes:

1. Prodrug Activation Pathway
Hepatic decarboxylation via aromatic L-amino acid decarboxylase converts the parent compound to α-methylnorepinephrine, a potent α₂-adrenergic receptor agonist. This biotransformation occurs with 72% oral bioavailability, peaking in plasma at 2–4 hours post-administration.

2. Stereochemical Specificity
Only the (R)-enantiomer demonstrates therapeutic activity, with the (S)-isomer showing 98% reduced receptor binding affinity. This enantiopurity is maintained through asymmetric synthesis using (R)-1-phenylethylamine chiral resolvents.

3. Formulation Advancements
Recent supercritical fluid processing techniques achieve particle sizes <5 μm, enhancing dissolution kinetics. Solubility in SC-CO₂ follows the relationship:

$$ \ln S = 0.214P - 12.85/T + 8.91 $$

Where $$ S $$ = solubility (mol/mol), $$ P $$ = pressure (MPa), $$ T $$ = temperature (K).

Comparative Bioavailability

Formulation Type Relative Bioavailability Tₘₐₓ (hours)
Anhydrous crystalline 1.00 (reference) 3.2 ± 0.7
Sesquihydrate 1.18 ± 0.12 2.8 ± 0.5
Supercritical-processed 1.34 ± 0.15 2.1 ± 0.3

This data underscores the hydrate form’s pharmaceutical advantages over anhydrous crystalline material.

The compound remains a model system for studying:

  • Catecholamine transporter interactions
  • Blood-brain barrier penetration mechanisms
  • Racemization kinetics in aqueous solutions (t₁/₂ = 38 hours at pH 7.4)

Properties

IUPAC Name

2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.H2O/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJUBZFLFDODNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schiff Base Formation and Reduction

A widely documented method involves the condensation of 3,4-dihydroxybenzaldehyde with L-alanine in the presence of a reducing agent. This reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced to yield methyldopa. The reduction step typically employs sodium borohydride (NaBH₄) or catalytic hydrogenation under mild acidic conditions (pH 4–5) to stabilize the catechol moiety.

Key Reaction Parameters:

  • Temperature: 25–30°C for Schiff base formation; 50–60°C for reduction.

  • Solvent: Aqueous ethanol or methanol.

  • Yield: 65–75% after crystallization.

This method prioritizes stereoselectivity, producing the L-enantiomer predominant in pharmaceutical applications. However, the sensitivity of the catechol group to oxidation necessitates inert atmospheres during synthesis.

Industrial-Scale Production

Optimized Batch Processes

Industrial synthesis scales the Schiff base route with modifications for efficiency:

  • Continuous Stirred-Tank Reactors (CSTRs) maintain consistent temperature and pH, reducing side reactions.

  • Purification: Multi-stage crystallization using water-ethanol mixtures achieves >99% purity. The hydrate form is stabilized by controlling humidity during drying.

Table 1: Industrial Production Metrics

ParameterValue
Batch Size500–1,000 kg
Crystallization Yield78–82%
Purity (HPLC)≥99.5%

Two-Step Hydrolysis of Nitrile Intermediates

Patent-Established Methodology (CN102786428A)

An alternative approach described in patent CN102786428A bypasses Schiff base intermediates. Instead, α-methyl-(3,4-dimethoxyphenyl)-α-aminopropionitrile undergoes sequential hydrolysis:

  • Nitrile Hydrolysis: Conducted in dilute hydrochloric acid (10–15%) at 80–90°C for 6–8 hours, converting the nitrile to an amide.

  • Demethylation: Using concentrated HBr (48%) at 100–110°C for 4–6 hours to remove methyl groups from the dimethoxyphenyl ring.

Advantages Over Traditional Methods:

  • Avoids prolonged exposure to high acid concentrations, minimizing degradation.

  • Yields improve to 85–90% with fewer impurities.

Table 2: Hydrolysis Conditions and Outcomes

StepReagents/ConditionsYieldPurity
Nitrile Hydrolysis10% HCl, 80°C, 6h92%98%
Demethylation48% HBr, 100°C, 5h88%99%

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

  • Schiff Base Route: Favored for stereochemical control but limited by moderate yields (65–75%) and oxidative degradation risks.

  • Two-Step Hydrolysis: Higher yields (85–90%) and scalability, though requiring careful handling of corrosive HBr.

Table 3: Method Comparison

ParameterSchiff Base RouteTwo-Step Hydrolysis
Yield65–75%85–90%
Purity≥99.5%≥99%
ScalabilityModerateHigh
CostLower reagent costHigher acid disposal costs

Mechanistic Insights and Optimization

Role of Acid Catalysis

In the two-step hydrolysis, H⁺ ions facilitate nucleophilic attack on the nitrile group, forming an intermediate amide. Demethylation proceeds via electrophilic aromatic substitution, where HBr cleaves methoxy groups to regenerate catechol hydroxyls.

Optimization Strategies:

  • Catalyst Addition: Trace Fe³⁺ enhances demethylation rates by 15–20% without compromising purity.

  • Solvent Systems: Mixed water-acetonitrile solvents reduce side reactions during nitrile hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its original form from oxidized states.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tyrosinase and other enzymatic catalysts.

    Reduction: Reducing agents like ascorbic acid or electrochemical methods are used to revert oxidized forms.

    Substitution: Various nucleophiles can be used under appropriate conditions to substitute the hydroxyl groups.

Major Products

The major products formed from these reactions include various quinones, reduced forms of the compound, and substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound is significant in studying metabolic pathways and neurotransmitter synthesis.

    Medicine: It serves as a precursor to drugs used in treating neurological disorders, such as Parkinson’s disease.

    Industry: The compound is used in the production of pigments and other industrial chemicals.

Mechanism of Action

The compound exerts its effects primarily through its role as a biochemical precursor. It is converted into various neurotransmitters, such as dopamine, through enzymatic reactions. These neurotransmitters then interact with specific receptors and pathways in the nervous system to exert their physiological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs

L-DOPA (3,4-Dihydroxyphenylalanine)
Property Methyldopa Hydrate L-DOPA
Structure 2-Methyl substitution on α-carbon No methyl substitution
Molecular Formula C₁₀H₁₃NO₄·1.5H₂O C₉H₁₁NO₄
Pharmacological Use Antihypertensive Precursor for dopamine (Parkinson’s disease)
Metabolism Central α₂-adrenergic agonism Decarboxylated to dopamine in the brain
Solubility Slightly soluble in water More water-soluble

Key Differences :

  • Methyldopa’s α-methyl group prevents decarboxylation, enhancing its central nervous system penetration and prolonging its antihypertensive effect compared to L-DOPA .
  • L-DOPA lacks the methyl group, making it susceptible to rapid peripheral metabolism, necessitating co-administration with decarboxylase inhibitors .
Nitrophenyl Derivatives (e.g., 2-Amino-3-(3-nitrophenyl)propanoic Acid Hydrate)
Property Methyldopa Hydrate 3-Nitrophenyl Analog
Substituents 3,4-Dihydroxyphenyl 3-Nitrophenyl
Bioactivity Antihypertensive Limited pharmacological data
Electron Effects Electron-rich (hydroxyl groups) Electron-deficient (nitro group)

Implications :

  • The nitro group in analogs like CAS 56613-61-7 introduces steric and electronic differences, reducing affinity for catecholamine receptors compared to methyldopa .
  • Nitro derivatives are primarily research tools rather than therapeutic agents .

Functional Analogs

2-(2-Aminohydrazinyl)-3-(3,4-dihydroxyphenyl)-2-methylpropanoic Acid
  • Structure : Incorporates a hydrazinyl group instead of a hydroxyl group.
  • Specificity : May enhance Levodopa/Carbidopa therapy by modulating extracerebral dopamine synthesis, but lacks clinical validation .
Methyldopa Impurities (e.g., Related Compound B and C)
Compound Substituents Impact
Related Compound B 4-Methoxyphenyl Reduced antihypertensive efficacy
Related Compound C 3,4-Dimethoxyphenyl Altered metabolism (CYP450 interactions)

Notes:

  • Methoxy substitutions reduce hydroxyl-mediated receptor binding, diminishing therapeutic activity .
  • These impurities are monitored during drug manufacturing to ensure product quality .

Racemic Mixtures and Stereoisomers

  • DL-Methyldopa : The racemic form (±-methyldopa) is less potent, as only the L-isomer is active .

Data Tables

Table 1: Physicochemical Properties of Methyldopa Hydrate and Analogs

Compound Molecular Weight Solubility in Water Key Substituents
Methyldopa Hydrate 238.24 g/mol Slightly soluble 3,4-Dihydroxyphenyl, α-methyl
L-DOPA 197.19 g/mol Soluble 3,4-Dihydroxyphenyl
2-Amino-3-(3-nitrophenyl)propanoic Acid 226.20 g/mol Insoluble 3-Nitrophenyl

Table 2: Pharmacological Comparison

Compound Primary Use Mechanism Clinical Notes
Methyldopa Hydrate Hypertension Central α₂-adrenergic agonism Safe in pregnancy
L-DOPA Parkinson’s disease Dopamine precursor Requires decarboxylase inhibitors
2-(2-Aminohydrazinyl) Analog Experimental Phenylalanine hydroxylase inhibition Preclinical stage

Biological Activity

2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate, commonly referred to as (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H13NO4
  • CAS Number : 555-30-6
  • Molecular Weight : 211.21 g/mol

Antihypertensive Effects

Recent studies have highlighted the antihypertensive properties of this compound. Utilizing Density Functional Theory (DFT) calculations, researchers have demonstrated that (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid exhibits significant charge transfer characteristics, which may contribute to its biological activity in regulating blood pressure .

Neuroprotective Properties

The compound has also shown promise in neuroprotection. Research indicates that it may help mitigate oxidative stress in neuronal cells, which is crucial for conditions like Parkinson's disease. The antioxidant properties of the hydroxyl groups in its structure are believed to play a key role in this protective effect.

The biological activity of (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid is thought to involve several mechanisms:

  • Antioxidant Activity : The dihydroxyphenyl moiety contributes to its ability to scavenge free radicals.
  • Modulation of Neurotransmitter Levels : It may influence the levels of neurotransmitters such as dopamine, which are critical in various neurological disorders.
  • Inhibition of Angiotensin-Converting Enzyme (ACE) : This inhibition can lead to reduced blood pressure and improved cardiovascular health.

Study on Charge Transfer and Hyperpolarizability

A theoretical study conducted using DFT methods revealed that the compound has significant hyperpolarizability values, indicating potential applications in nonlinear optics as well as in biological systems where charge transfer is crucial .

PropertyValue
Dipole Moment3.5250 Debye
Mean Polarizability12.6980×102412.6980\times 10^{-24} esu
First Hyperpolarizability0.9017×10300.9017\times 10^{-30} esu
Second Hyperpolarizability0.0412×1035-0.0412\times 10^{-35} esu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation of protected amino acid derivatives with dihydroxyphenyl precursors. For example, using methanol or ethanol as solvents with acid/base catalysts (e.g., HCl or K2_2CO3_3) to facilitate the reaction. Temperature control (e.g., 60–80°C) and inert atmospheres (N2_2) are critical to prevent oxidation of catechol groups .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust pH (6–8) to stabilize the dihydroxyphenyl moiety and minimize side reactions like quinone formation .

Q. How can the solubility and stability of this compound be characterized for in vitro studies?

  • Solubility : Test in aqueous buffers (pH 5–7.4) and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis. Note that catechol derivatives often exhibit pH-dependent solubility due to ionization of hydroxyl groups .
  • Stability : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and light exposure. Use LC-MS to detect degradation products like oxidized quinones .

Q. What analytical techniques are suitable for structural confirmation and purity assessment?

  • Structural Analysis : Employ 1^1H/13^13C NMR to verify the methylpropanoic acid backbone and dihydroxyphenyl substituents. IR spectroscopy can confirm carboxylic acid and amine functional groups .
  • Purity : Use HPLC with a C18 column and UV detection (λ = 280 nm for aromatic systems). Compare retention times against reference standards .

Advanced Research Questions

Q. How does the compound interact with biological macromolecules, and what experimental approaches can elucidate its binding mechanisms?

  • Interaction Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with proteins (e.g., enzymes or receptors). Molecular docking simulations can predict binding sites based on catechol and carboxylate groups .
  • Mechanistic Insight : Perform fluorescence quenching assays to study interactions with tryptophan residues in proteins. Monitor conformational changes via circular dichroism (CD) spectroscopy .

Q. What strategies mitigate oxidative degradation of the dihydroxyphenyl group during long-term storage or biological assays?

  • Stabilization : Store lyophilized samples at -20°C in amber vials under argon. Add antioxidants (e.g., ascorbic acid or EDTA) to aqueous solutions to chelate metal ions that catalyze oxidation .
  • In Assays : Use cell culture media supplemented with catalase or superoxide dismutase to reduce reactive oxygen species (ROS)-mediated degradation .

Q. How can structural modifications enhance the compound’s bioavailability or target specificity?

  • Derivatization : Introduce protecting groups (e.g., acetyl or tert-butyldimethylsilyl) to hydroxyl groups to improve membrane permeability. Post-synthesis deprotection can restore activity .
  • SAR Studies : Synthesize analogs with halogen or methyl substitutions on the phenyl ring. Compare their pharmacokinetic profiles using Caco-2 cell monolayers or in vivo models .

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